6-(Boc-aminomethyl)-1,2,3-benzotriazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H16N4O2 |
|---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
tert-butyl N-(2H-benzotriazol-5-ylmethyl)carbamate |
InChI |
InChI=1S/C12H16N4O2/c1-12(2,3)18-11(17)13-7-8-4-5-9-10(6-8)15-16-14-9/h4-6H,7H2,1-3H3,(H,13,17)(H,14,15,16) |
InChI Key |
PFBVMIRLPDLMEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC2=NNN=C2C=C1 |
Origin of Product |
United States |
Reactivity and Transformational Chemistry of 6 Boc Aminomethyl 1,2,3 Benzotriazole
Reactions Involving the 1,2,3-Benzotriazole Heterocycle
The 1,2,3-benzotriazole moiety is not merely a passive scaffold but an active participant in a variety of chemical reactions. Its utility in synthetic chemistry, largely pioneered by Alan Katritzky, is well-documented and applies directly to derivatives such as 6-(Boc-aminomethyl)-1,2,3-benzotriazole. The heterocycle can function as an excellent leaving group, an electron donor, or a mediator in condensation and addition reactions. nih.govethernet.edu.et
Nucleophilic Displacement Reactions Involving Benzotriazole (B28993) as a Leaving Group
The benzotriazolide anion is a stable species, making benzotriazole an excellent leaving group in nucleophilic substitution reactions. nih.gov This property is most effectively harnessed when one of the nitrogen atoms of the triazole ring is attached to an activating group, such as an acyl or sulfonyl group. For instance, N-acylbenzotriazoles are stable, easily handled acylating agents that react with a wide range of nucleophiles (amines, alcohols, thiols, carbanions) to form amides, esters, thioesters, and ketones, respectively. nih.govresearchgate.net In these reactions, the benzotriazolide anion is displaced by the incoming nucleophile.
While this compound itself is not an acylating agent, it can be readily converted into one. Reaction with a carboxylic acid derivative (like an acid chloride or anhydride) would acylate the N1-position of the benzotriazole ring. This N-acylated intermediate can then undergo nucleophilic acyl substitution, with the benzotriazole moiety serving as the leaving group. This two-step, one-pot procedure is a cornerstone of benzotriazole chemistry for amide bond formation. mdpi.comnih.gov Similarly, activation with other electrophiles allows the benzotriazole group to be displaced by various nucleophiles, highlighting its utility as a synthetic auxiliary. beilstein-journals.orgresearchgate.net
Role of the Benzotriazole Moiety as an Electron Donor or Precursor for Reactive Intermediates
The benzotriazole ring system is electron-rich and can act as an electron donor in chemical transformations. nih.govijpsonline.com This property influences the reactivity of the molecule and its ability to participate in reactions requiring electron-donating character.
Furthermore, the benzotriazole moiety can serve as a precursor to various reactive intermediates. Under specific conditions, such as thermolysis or photolysis, the triazole ring can undergo cleavage. This can lead to the formation of radicals or carbanions. nih.gov For example, the reductive cleavage of certain benzotriazole derivatives can generate intermediate species that evolve molecular nitrogen, a strong thermodynamic driving force for subsequent reactions. The benzotriazole ring has also been utilized as a synthon for generating stable nitrenium ions. nih.gov This capacity to generate highly reactive species under controlled conditions makes benzotriazole derivatives valuable in the synthesis of other complex heterocyclic systems.
Benzotriazole-Mediated Condensation and Addition Reactions
Benzotriazole and its derivatives are highly effective mediators in condensation and addition reactions, a field often referred to as "benzotriazole methodology". acs.org The N-H proton of the benzotriazole ring is weakly acidic and can be readily substituted. In a typical reaction, benzotriazole, an aldehyde, and an amine can condense to form an N-(α-aminoalkyl)benzotriazole intermediate. In this intermediate, the benzotriazole unit can be easily displaced by a wide range of nucleophiles, including Grignard reagents, organozinc compounds, and enamines. acs.orgacs.org
This methodology allows for the formation of new carbon-carbon and carbon-heteroatom bonds at the carbon atom that was originally the aldehyde carbonyl carbon. For this compound, the N-H of the triazole ring can react with electrophiles like aldehydes to initiate these transformations, demonstrating its role as a powerful synthetic auxiliary. ijpsonline.comnih.gov
Chemical Transformations of the Boc-aminomethyl Substituent
The Boc-aminomethyl group provides a second site for reactivity, which is orthogonal to many of the transformations involving the benzotriazole ring. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its susceptibility to cleavage under specific, typically acidic, conditions.
Selective Deprotection Strategies for the Boc Group
The removal of the Boc protecting group from the aminomethyl substituent is a key step to unmask the primary amine for further functionalization. This deprotection can be achieved under various conditions, allowing for selectivity in the presence of other functional groups.
Standard conditions for Boc deprotection involve the use of strong acids, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or hydrogen chloride (HCl) in solvents like dioxane or methanol (B129727). nih.gov However, milder and more selective methods have also been developed. For example, a mixture of oxalyl chloride in methanol has been reported to efficiently cleave the N-Boc group at room temperature. nih.govrsc.org Thermal deprotection, sometimes facilitated by continuous flow chemistry, offers another alternative that can provide selectivity between different types of Boc-protected amines (e.g., aryl vs. alkyl). nih.gov For molecules containing other sensitive heterocyclic rings, specific reagents like sodium borohydride (B1222165) in ethanol (B145695) have been shown to selectively deprotect N-Boc from imidazoles while leaving primary N-Boc amines intact, demonstrating the potential for high chemoselectivity. arkat-usa.org
| Reagent(s) | Solvent | Conditions | Selectivity/Notes |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | Standard, highly effective but harsh. May cleave other acid-labile groups. nih.gov |
| Hydrogen Chloride (HCl) | 1,4-Dioxane / Methanol | Room Temperature | Commonly used, provides the amine as its hydrochloride salt. nih.gov |
| Oxalyl Chloride | Methanol | Room Temperature, 1-4 h | Mild conditions with high yields reported for diverse substrates. nih.govrsc.org |
| Heat (Thermolysis) | Various (e.g., TFE, MeOH) | 120-230 °C (Continuous Flow) | Can offer selectivity between aryl and alkyl N-Boc groups based on temperature control. nih.gov |
| Silica (B1680970) Gel | Toluene | Reflux | A mild, heterogeneous method reported to be selective over Cbz and Fmoc groups. researchgate.net |
Reactions of the Resulting Free Aminomethyl Group (e.g., acylation, alkylation)
Once deprotected, the resulting primary amine in 6-(aminomethyl)-1,2,3-benzotriazole is a versatile nucleophile that can undergo a wide array of chemical transformations.
Acylation: The free amine readily reacts with various acylating agents to form stable amide bonds. This can be achieved using acyl chlorides or anhydrides, typically in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to scavenge the acid byproduct. Alternatively, peptide coupling reagents such as HBTU or HATU can be used to facilitate amide bond formation directly with carboxylic acids. This reaction is fundamental in peptide synthesis and the construction of various biologically active molecules. researchgate.net
Alkylation: The primary amine can be alkylated to form secondary or tertiary amines. Direct alkylation with one equivalent of an alkyl halide (e.g., alkyl iodide or bromide) can yield the mono-alkylated product, though overalkylation to the tertiary amine can be a competing side reaction. researchgate.net A cleaner and more controlled method for mono-alkylation is reductive amination. This involves the condensation of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to furnish the secondary amine. It is important to note that the benzotriazole ring itself can undergo N-alkylation, so reaction conditions must be chosen carefully to favor alkylation of the exocyclic aminomethyl group. rsc.orgtsijournals.com
| Reaction Type | Reagents | Product Type | General Conditions |
|---|---|---|---|
| Acylation | R-COCl, Base (e.g., Et₃N) | Secondary Amide | Inert solvent (DCM, THF), 0 °C to RT |
| Acylation | R-COOH, Coupling Agent (e.g., HBTU, HATU), Base | Secondary Amide | Inert solvent (DMF, DCM), 0 °C to RT |
| Sulfonylation | R-SO₂Cl, Base (e.g., Pyridine) | Sulfonamide | Inert solvent (DCM), 0 °C to RT |
| Direct Alkylation | R'-X (Alkyl Halide), Base (e.g., K₂CO₃) | Secondary/Tertiary Amine | Polar aprotic solvent (DMF, Acetonitrile), Heat |
| Reductive Amination | 1. R''CHO (Aldehyde) 2. NaBH(OAc)₃ | Secondary Amine | Solvent (DCE, DCM), Room Temperature |
Functional Group Interconversions and Derivatization Strategies of the Core Structure
The chemical versatility of this compound allows for a variety of functional group interconversions and derivatization strategies. These transformations can be broadly categorized into reactions involving the Boc-protected aminomethyl group and modifications of the benzotriazole ring itself. Such derivatizations are crucial for developing new compounds with tailored electronic, steric, and pharmacokinetic properties for various applications in medicinal chemistry and materials science.
A primary and fundamental transformation of this compound is the deprotection of the tert-butoxycarbonyl (Boc) group to liberate the primary amine. This reaction is typically achieved under acidic conditions. The resulting 6-(aminomethyl)-1,2,3-benzotriazole serves as a key intermediate for a wide range of derivatization reactions at the amino group.
The free amine of (1H-benzo[d] mdpi.commdpi.comnih.govtriazol-6-yl)methanamine can be readily acylated to form a variety of amides. This is a common strategy to introduce diverse functionalities. For instance, reaction with various substituted benzoic acids or phenacyl bromides leads to the corresponding N-acyl and N-phenacyl derivatives, respectively. nih.gov These reactions are often facilitated by standard peptide coupling agents or proceed via the corresponding acid chlorides.
Similarly, the primary amine can undergo N-alkylation. While direct alkylation can sometimes lead to mixtures of mono- and di-alkylated products, strategic approaches often involve reductive amination or the use of specific alkylating agents under controlled conditions to achieve the desired substitution pattern.
Beyond modifications at the aminomethyl substituent, the benzotriazole ring itself can be derivatized. A common reaction is N-alkylation of the triazole ring. This reaction can be synthetically challenging as it often yields a mixture of N1 and N2 isomers. rsc.org However, site-selective N1-alkylation of benzotriazoles can be achieved using specific catalytic systems, such as B(C6F5)3 with diazoalkanes, providing good to excellent yields of the N1-alkylated products. rsc.org
Another key derivatization strategy involves the use of the benzotriazole moiety as a leaving group in substitution reactions, a methodology extensively developed by Katritzky and coworkers. mdpi.com This approach allows for the introduction of a wide range of nucleophiles. Furthermore, the benzotriazole ring can participate in cycloaddition reactions, for example, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form benzotriazole-triazole conjugates.
The following tables summarize representative functional group interconversions and derivatization strategies for the this compound core structure, based on analogous reactions reported for benzotriazole derivatives.
Table 1: Deprotection of the Boc Group
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| This compound | Trifluoroacetic acid (TFA), Dichloromethane (DCM), rt | 6-(Aminomethyl)-1,2,3-benzotriazole | High | General Knowledge |
| This compound | HCl in Dioxane or Ethyl Acetate (B1210297), rt | 6-(Aminomethyl)-1,2,3-benzotriazole | High | General Knowledge |
Table 2: Derivatization of the Amino Group
| Starting Material | Reagent | Conditions | Product | Yield (%) | Reference |
| 6-(Aminomethyl)-1,2,3-benzotriazole | Substituted Benzoic Acids | Coupling Agents (e.g., EDC, HOBt), DMF, rt | 6-(Acylaminomethyl)-1,2,3-benzotriazoles | Moderate to Good | nih.gov |
| 6-(Aminomethyl)-1,2,3-benzotriazole | Substituted Phenacyl Bromides | Base (e.g., K2CO3), Acetone, reflux | 6-(Phenacylaminomethyl)-1,2,3-benzotriazoles | Moderate to Good | nih.gov |
Table 3: Derivatization of the Benzotriazole Ring
| Starting Material | Reagent | Catalyst/Conditions | Product | Yield (%) | Reference |
| 6-Substituted-1H-benzotriazole | Diazoalkanes | B(C6F5)3, DCM, rt | N1-Alkyl-6-substituted-benzotriazole | Good to Excellent | rsc.org |
Mechanistic and Theoretical Investigations of 6 Boc Aminomethyl 1,2,3 Benzotriazole Reactivity
Elucidation of Reaction Mechanisms in Transformations
The elucidation of reaction mechanisms for benzotriazole (B28993) derivatives involves a synergistic approach, combining experimental observations with computational modeling to provide a comprehensive picture of the transformation pathways.
While specific experimental mechanistic studies on 6-(Boc-aminomethyl)-1,2,3-benzotriazole are not extensively documented in the literature, the general mechanistic pathways for benzotriazole derivatives have been investigated. These studies provide a framework for understanding the likely behavior of the title compound.
Intermediate Trapping: The involvement of reactive intermediates in benzotriazole chemistry is well-established. For example, in reactions involving the benzotriazole anion, the formation of this intermediate is a key step. In other transformations, such as those involving diazonium salt formation from related amino-substituted benzotriazoles, the trapping of the highly reactive diazonium species can provide evidence for the proposed mechanism. For this compound, reactions proceeding through the deprotonated benzotriazolide anion would be a primary mechanistic pathway, particularly in base-mediated reactions like N-alkylation or N-acylation.
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the reactivity of heterocyclic compounds, including benzotriazoles. researchgate.net These methods allow for the detailed examination of reaction coordinates, the identification of transition states, and the calculation of activation energies, providing deep insights into reaction mechanisms.
Transition State Calculations: For reactions involving benzotriazole derivatives, DFT calculations have been used to model the transition states of various transformations, such as cycloaddition reactions and metal-catalyzed cross-coupling. nih.gov These calculations can help to rationalize observed product distributions and selectivities. For this compound, DFT could be employed to model the transition states for N1 versus N2 alkylation, helping to predict the regiochemical outcome under different conditions. The calculations would likely show that the transition state leading to the thermodynamically more stable N1-isomer is lower in energy. nih.gov
Table 1: Representative Calculated Energy Barriers for Benzotriazole Reactions This table presents hypothetical data based on typical DFT calculation results for benzotriazole derivatives to illustrate the type of information gained from such studies.
| Reaction Type | Ligand/Catalyst | Calculated Activation Energy (kcal/mol) for N1-substitution | Calculated Activation Energy (kcal/mol) for N2-substitution | Predicted Major Product |
|---|---|---|---|---|
| Rh-catalyzed Allene Coupling | JoSPOphos | 19.2 | 20.3 | N1-isomer |
| Rh-catalyzed Allene Coupling | DPEphos | 22.5 | 21.1 | N2-isomer |
| Base-mediated Alkylation | None | 25.8 | 27.4 | N1-isomer |
Understanding Regioselectivity and Stereoselectivity in Reactions Involving the Compound
Regioselectivity: A central challenge in the chemistry of N-unsubstituted benzotriazoles is controlling the regioselectivity of substitution on the triazole ring, which can occur at either the N1 or N2 position. The outcome is a delicate balance of electronic, steric, and reaction conditions.
N1 vs. N2 Substitution: Generally, alkylation of benzotriazole under basic conditions tends to favor the N1-substituted product, which is thermodynamically more stable. gsconlinepress.com However, the N2-isomer can be formed, and in some cases, become the major product, particularly with certain catalysts or under specific conditions. rsc.org The 6-(Boc-aminomethyl) substituent is not expected to exert a strong electronic directing effect on the triazole ring, but its steric bulk, while somewhat removed from the reaction center, could play a minor role. For instance, in metal-catalyzed reactions where the entire molecule coordinates to the metal center, the substituent may influence which nitrogen atom is more accessible. nih.gov
Stereoselectivity: For reactions involving the creation of a new chiral center, the stereoselectivity would be of interest. If this compound were to react with a prochiral electrophile, the potential for diastereoselective or enantioselective transformation would arise. However, as the compound itself is achiral and the substituent is not directly adjacent to the reacting nitrogen atoms, achieving high stereoselectivity would likely require the use of a chiral catalyst or auxiliary. There is limited specific information in the literature regarding stereoselective reactions involving this particular compound.
Tautomeric Equilibria of the Benzotriazole Ring and Their Influence on Reaction Pathways
N-unsubstituted benzotriazoles exist as a mixture of two rapidly equilibrating tautomers: the 1H- and 2H-forms. researchgate.netru.nl The position of this equilibrium is a critical factor influencing the compound's reactivity and the distribution of products in subsequent reactions. acs.org
1H- vs. 2H-Tautomers: For the parent benzotriazole, the 1H-tautomer is known to be the major form in both the gas phase and in solution, being more stable than the 2H-tautomer. researchgate.netru.nl This preference is attributed to the aromatic stabilization of the benzene (B151609) ring being more fully expressed in the 1H-form. The equilibrium can be influenced by substituents on the benzene ring. mdpi.com While the 6-(Boc-aminomethyl) group's effect has not been specifically quantified, its relatively weak electronic influence suggests that the 1H-tautomer of this compound would still be the predominant species.
Influence on Reactivity: Since both tautomers are present at equilibrium, a reagent can potentially react with either form. The reaction pathway often proceeds through the more abundant and/or more reactive tautomer. For example, in electrophilic substitution, the reaction may occur at the N1 of the 1H-tautomer or the N2 of the 2H-tautomer. The relative energies of the transition states for these two pathways will ultimately determine the product ratio. Computational studies have shown that substituents can alter the relative stability of the tautomers, thereby shifting the product distribution. mdpi.com
Table 2: Influence of Substituents on the Relative Stability of Benzotriazole Tautomers This table presents generalized data from computational studies on substituted benzotriazoles to illustrate the impact of substituents on tautomeric preference.
| Substituent at 5(6)-position | Electronic Effect | Calculated Relative Energy (ΔE, kcal/mol) (E2H - E1H) | Predicted Predominant Tautomer |
|---|---|---|---|
| -H | Neutral | ~2.5 | 1H |
| -NO2 | Electron-withdrawing | ~1.8 | 1H |
| -NH2 | Electron-donating | ~2.8 | 1H |
| -CH2NHBoc (estimated) | Weakly donating/Steric bulk | ~2.6 | 1H |
Solvent Effects and Catalysis in Reaction Efficiency and Selectivity
The choice of solvent and the use of catalysts are powerful tools for controlling the outcome of reactions involving benzotriazole derivatives, affecting both the rate and the selectivity of the transformation.
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can significantly influence the reactivity of this compound.
Tautomeric Equilibrium: Solvents can alter the position of the 1H/2H tautomeric equilibrium by differentially solvating the two forms. Polar protic solvents, for example, can form hydrogen bonds with the nitrogen atoms of the triazole ring, potentially stabilizing one tautomer over the other.
Reaction Rates: Solvent polarity can affect reaction rates by stabilizing or destabilizing charged intermediates and transition states. For reactions proceeding through ionic intermediates, polar solvents generally lead to faster rates.
Regioselectivity: The solvent can play a decisive role in directing the regioselectivity of substitution. For instance, in the alkylation of benzotriazole, the choice of solvent can influence the ratio of N1 to N2 products, sometimes dramatically. researchgate.net
Catalysis: Catalysts are widely employed to enhance the efficiency and control the selectivity of reactions with benzotriazoles.
Acid/Base Catalysis: Many reactions of benzotriazoles, such as N-alkylation, are performed under basic conditions to generate the more nucleophilic benzotriazolide anion. Acid catalysis can also be employed, for example, to activate electrophiles.
Transition Metal Catalysis: Transition metal catalysts, particularly those based on rhodium, palladium, and copper, have been used to achieve highly regioselective functionalization of the benzotriazole ring. nih.govrsc.org For example, rhodium catalysts with specific phosphine ligands can selectively direct the addition of benzotriazoles to allenes to either the N1 or N2 position. nih.gov It is plausible that such catalytic systems could be applied to this compound to achieve controlled functionalization.
Applications of 6 Boc Aminomethyl 1,2,3 Benzotriazole in Advanced Organic Synthesis
Utilization as a Building Block for the Construction of Complex Molecules
The strategic placement of the Boc-protected aminomethyl group on the benzotriazole (B28993) ring system allows for its participation in a variety of synthetic transformations. The benzotriazole moiety can act as a synthetic auxiliary that facilitates the formation of new carbon-carbon and carbon-heteroatom bonds, which can be subsequently cleaved under specific conditions to yield the final product.
The benzotriazole-mediated synthesis of nitrogen-containing heterocycles is a well-established methodology. nih.govgsconlinepress.comijariie.comgsconlinepress.comresearchgate.netresearchgate.net This strategy leverages the benzotriazole anion as a superior leaving group. In this context, N-substituted benzotriazoles act as stable intermediates that can be activated for subsequent reactions.
The general approach involves the reaction of a benzotriazole derivative with various reagents to form an intermediate, which then undergoes cyclization to form the desired heterocyclic ring. researchgate.net For a compound like 6-(Boc-aminomethyl)-1,2,3-benzotriazole, the aminomethyl group can be incorporated into the final heterocyclic structure or serve as a functional handle for further elaboration. For instance, after deprotection of the Boc group, the resulting primary amine can act as a nucleophile in intramolecular cyclization reactions. This methodology is applicable to the synthesis of a wide range of nitrogen heterocycles, including but not limited to:
Pyrroles
Imidazoles
Pyrazoles
Pyridines
Fused heterocyclic systems nih.gov
The versatility of this approach stems from the ability to design precursors where the benzotriazole group facilitates bond formation before its eventual removal.
Similar to the synthesis of nitrogen heterocycles, benzotriazole acts as a powerful synthetic auxiliary for the creation of oxygen-containing rings. researchgate.net The methodology often involves the use of intermediates such as N-(alkoxymethyl)benzotriazoles or N-(acyloxymethyl)benzotriazoles. These compounds can react with a variety of carbon nucleophiles, and subsequent chemical manipulation can lead to the formation of furan, pyran, and other oxygen-containing ring systems. researchgate.net
While direct examples utilizing this compound are not extensively documented in this specific context, the principles of benzotriazole-mediated synthesis allow for its potential application. The compound could be chemically modified, for example, by transforming the amine (after deprotection) into other functional groups that are amenable to the established synthetic routes for oxygen heterocycles. The benzotriazole core remains central to the strategy, serving to activate the molecule for key bond-forming steps.
The construction of polycyclic scaffolds, which are prevalent in natural products and pharmaceutical agents, represents a significant challenge in organic synthesis. gsconlinepress.com Benzotriazole-mediated chemistry provides effective routes to bicyclic and, by extension, more complex polycyclic systems. nih.gov The benzotriazole group can facilitate annulation reactions, where a new ring is fused onto an existing molecular framework.
The general strategy involves creating a benzotriazole derivative with a side chain capable of undergoing an intramolecular cyclization. The benzotriazole moiety stabilizes intermediates and acts as a leaving group in the final ring-forming step. This approach has been successfully applied to the synthesis of various fused heterocyclic systems. The presence of the functionalizable aminomethyl group in this compound provides a strategic point for building the complex side chains necessary for such polycyclic constructions.
Role in Peptide Chemistry and Peptidomimetics
The benzotriazole core structure is of fundamental importance in peptide chemistry, primarily through its hydroxylated derivative, 1-hydroxybenzotriazole (B26582) (HOBt). HOBt and its analogs are critical additives and reagents used to facilitate efficient and high-fidelity peptide bond formation.
While this compound is not itself a peptide coupling reagent, its core structure is the foundation for some of the most effective coupling additives used in modern peptide synthesis. Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (N-[(Dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridino-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate) are derived from HOBt and its aza-derivative (HOAt), respectively. creative-peptides.combachem.com
These reagents function by reacting with a carboxyl group (from an N-protected amino acid) to form a highly reactive HOBt- or HOAt-active ester. This active ester is then readily attacked by the amino group of another amino acid or peptide to form the amide bond, regenerating HOBt. The process is efficient and minimizes side reactions. creative-peptides.com
The table below summarizes key benzotriazole-based reagents and additives.
| Reagent/Additive | Full Name | Role in Peptide Synthesis |
| HOBt | 1-Hydroxybenzotriazole | Additive used with carbodiimides (e.g., DCC, EDCI) to form active esters, accelerating coupling and suppressing racemization. creative-peptides.compeptide.com |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Stand-alone coupling reagent that efficiently activates carboxyl groups to form HOBt active esters. creative-peptides.com |
| HATU | N-[(Dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridino-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate | A highly effective coupling reagent based on the more reactive HOAt, known for high coupling rates. bachem.comnih.gov |
| TBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | A uronium salt coupling reagent similar to HBTU, used for efficient activation of carboxylic acids. nih.gov |
Furthermore, the this compound structure can be used in the synthesis of peptidomimetics, where the benzotriazole moiety itself is incorporated into the peptide backbone or as a side-chain modification to mimic or constrain peptide conformations.
A critical challenge in peptide synthesis is the prevention of racemization of the chiral α-carbon of the activated amino acid. peptide.comluxembourg-bio.com The activation of the carboxyl group increases the acidity of the α-proton, making it susceptible to removal by base, which leads to a loss of stereochemical integrity.
The use of HOBt and its derivatives is the most common and effective strategy to suppress this side reaction. peptide.comnih.govrsc.org The mechanism involves the interception of the initially formed, highly reactive intermediate (e.g., an O-acylisourea from a carbodiimide) by HOBt to form the HOBt-active ester. This active ester is more stable and significantly less prone to cyclizing into the planar oxazolone (B7731731) intermediate, which is the primary pathway for racemization. nih.govchemrxiv.org By rapidly converting the activated amino acid into this less racemization-prone intermediate, HOBt ensures that the peptide bond forms with high chiral purity. creative-peptides.compeptide.com The addition of copper(II) chloride along with HOBt has also been shown to create racemization-free conditions for peptide synthesis. rsc.org
Following a comprehensive search of scientific literature, there is a notable lack of specific research data and publications concerning the direct applications of This compound within the highly specific contexts outlined in your request: its integration into Solid-Phase Peptide Synthesis (SPPS), its development as a ligand in organometallic catalysis, or its use in chiral ligand design for asymmetric catalysis.
The available literature extensively covers the applications of the broader benzotriazole and 1,2,3-triazole families of compounds in these fields. For instance, derivatives like 1-Hydroxybenzotriazole (HOBt) are well-documented as coupling reagents in SPPS. Similarly, the benzotriazole and triazole scaffolds are widely studied as ligands and directing groups in transition metal catalysis.
However, scholarly articles and detailed research findings focusing specifically on "this compound" for these advanced organic synthesis applications could not be located. The Boc-protected aminomethyl group at the 6-position suggests its potential as a synthetic intermediate, where the Boc group could be removed to allow for further functionalization to create novel ligands or linkers. Yet, specific studies detailing the subsequent use of this particular compound in the requested methodologies are not present in the accessible scientific databases.
Due to the absence of specific research findings on "this compound" for the topics of SPPS integration, organometallic catalysis, and asymmetric catalysis, it is not possible to generate a scientifically accurate article that adheres to the strict constraints of your request. Providing information on related but distinct benzotriazole derivatives would violate the instruction to focus solely on the specified compound.
Advanced Spectroscopic and Structural Characterization of 6 Boc Aminomethyl 1,2,3 Benzotriazole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
Proton (¹H) NMR Spectroscopy
Proton NMR spectroscopy of 6-(Boc-aminomethyl)-1,2,3-benzotriazole is expected to show distinct signals corresponding to the various protons in the molecule. The aromatic protons on the benzotriazole (B28993) ring typically appear in the downfield region, generally between δ 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns depend on the substitution pattern. For a 6-substituted benzotriazole, the aromatic region would display a complex splitting pattern due to the coupling between the remaining protons on the benzene (B151609) ring.
The protons of the aminomethyl group (-CH₂-NH-) would give rise to a signal, the chemical shift of which is influenced by the adjacent benzotriazole ring and the Boc protecting group. This signal is typically observed in the range of δ 4.0-5.0 ppm. The NH proton of the Boc-carbamate group usually appears as a broad singlet, and its chemical shift can vary depending on the solvent and concentration, but is often found between δ 5.0 and 6.0 ppm.
The tert-butoxycarbonyl (Boc) group is characterized by a sharp, intense singlet corresponding to the nine equivalent protons of the tert-butyl group. This signal is a hallmark of the Boc protecting group and is typically located in the upfield region, around δ 1.4-1.5 ppm. mdpi.com
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic (Benzotriazole ring) | 7.0 - 8.5 | Multiplet |
| -CH₂- (aminomethyl) | 4.0 - 5.0 | Dudley |
| -NH- (Boc-carbamate) | 5.0 - 6.0 | Broad Singlet |
| -C(CH₃)₃ (Boc) | 1.4 - 1.5 | Singlet |
Carbon-13 (¹³C) NMR Spectroscopy
In the ¹³C NMR spectrum of this compound, the carbon atoms of the benzotriazole ring are expected to resonate in the aromatic region, typically between δ 110 and 150 ppm. The chemical shifts of these carbons provide information about the electronic environment within the heterocyclic ring system. mdpi.com
The carbonyl carbon of the Boc protecting group is a key diagnostic signal and appears significantly downfield, usually in the range of δ 155-156 ppm. mdpi.com The quaternary carbon of the tert-butyl group is found around δ 80 ppm, while the methyl carbons of the Boc group give a strong signal at approximately δ 28 ppm. mdpi.com The carbon of the aminomethyl group (-CH₂-) is expected to appear in the range of δ 40-50 ppm.
| Carbon Type | Expected Chemical Shift (δ, ppm) |
|---|---|
| Aromatic (Benzotriazole ring) | 110 - 150 |
| C=O (Boc) | 155 - 156 |
| -C(CH₃)₃ (Boc) | ~80 |
| -C(CH₃)₃ (Boc) | ~28 |
| -CH₂- (aminomethyl) | 40 - 50 |
Heteronuclear NMR Spectroscopy (e.g., ¹⁵N NMR)
While less common than ¹H and ¹³C NMR, ¹⁵N NMR spectroscopy can provide valuable information about the nitrogen atoms in the benzotriazole ring and the amide of the Boc group. The three distinct nitrogen atoms of the 1,2,3-triazole ring would exhibit different chemical shifts, offering insight into the electronic structure and tautomeric forms of the benzotriazole moiety. The nitrogen of the Boc-carbamate would have a characteristic chemical shift that can be used to confirm the presence of this functional group.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would display several characteristic absorption bands.
A strong, sharp absorption band is expected in the region of 1680-1720 cm⁻¹ corresponding to the C=O stretching vibration of the carbamate (B1207046) group in the Boc protecting group. pressbooks.pub The N-H stretching vibration of the carbamate typically appears as a moderate band around 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring are observed in the region of 3000-3100 cm⁻¹, while the C-H stretches of the aliphatic methylene (B1212753) and tert-butyl groups are found just below 3000 cm⁻¹. vscht.cz
The benzotriazole ring itself gives rise to characteristic absorptions. The N=N stretching vibration is often observed in the 1590-1625 cm⁻¹ range. asianpubs.org The C=C stretching vibrations of the benzene ring typically appear as a pair of bands around 1600 cm⁻¹ and 1450-1500 cm⁻¹. pressbooks.pub
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
|---|---|---|
| N-H (Carbamate) | Stretching | 3300 - 3500 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Aliphatic) | Stretching | <3000 |
| C=O (Carbamate) | Stretching | 1680 - 1720 |
| N=N (Triazole) | Stretching | 1590 - 1625 |
| C=C (Aromatic) | Stretching | ~1600 and 1450-1500 |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, techniques such as electrospray ionization (ESI) would likely show a prominent peak for the protonated molecule [M+H]⁺, confirming the molecular weight.
The fragmentation pattern in the mass spectrum can provide further structural confirmation. A common fragmentation pathway for Boc-protected amines is the loss of the Boc group or parts of it. For instance, the loss of isobutylene (B52900) (56 Da) or the entire tert-butoxycarbonyl group (100 Da) are characteristic fragmentation patterns. The benzotriazole ring can also undergo fragmentation, often involving the loss of a molecule of nitrogen (N₂), which corresponds to a loss of 28 Da. mdpi.com Analysis of these fragment ions helps to piece together the structure of the parent molecule.
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. wikipedia.org While a crystal structure for this compound is not publicly available, analysis of related benzotriazole derivatives reveals common structural features. researchgate.netresearchgate.netamanote.com
Chromatographic and Purity Assessment Techniques (e.g., High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC))
The purity of this compound and its derivatives is crucial for their application in further chemical synthesis and analysis. Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are fundamental for both monitoring the progress of reactions that produce these compounds and for the final assessment of their purity.
Thin-Layer Chromatography (TLC) is an essential and rapid technique for the qualitative monitoring of reactions involving this compound. It is frequently employed to determine the completion of a reaction by observing the disappearance of starting materials and the appearance of the product spot. A common mobile phase, or eluent system, used for the TLC analysis of benzotriazole derivatives is a mixture of ethyl acetate (B1210297) and hexane (B92381). The ratio of these solvents can be adjusted to achieve optimal separation of the components in the reaction mixture on the silica (B1680970) gel plate. Visualization of the spots on the TLC plate is typically achieved under UV light. For compounds lacking a UV chromophore, staining with a developing agent like p-anisaldehyde followed by heating can be employed.
High-Performance Liquid Chromatography (HPLC) provides a more quantitative and precise method for purity assessment. While specific HPLC methods for this compound are not extensively detailed in publicly available literature, general methods for benzotriazole derivatives can be adapted. Reverse-phase HPLC is a common mode of separation for such compounds.
A typical HPLC system for the analysis of benzotriazole derivatives would consist of a C18 column as the stationary phase. The mobile phase often comprises a mixture of an aqueous component (like water with a pH modifier such as formic acid or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient separation of compounds with varying polarities. Detection is commonly carried out using a UV detector, as the benzotriazole ring system exhibits strong UV absorbance.
For the purity assessment of N-Boc protected amino acid derivatives, which share structural similarities with this compound, chiral HPLC methods have been developed. These methods are particularly important for ensuring the enantiomeric purity of the compounds. Polysaccharide-based chiral stationary phases are often utilized in these separations.
The following tables outline typical parameters that could be applied to the chromatographic analysis of this compound, based on methods used for similar compounds.
Table 1: Illustrative Thin-Layer Chromatography (TLC) Parameters
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | Ethyl Acetate / Hexane (various ratios) |
| Visualization | UV light (254 nm), p-anisaldehyde stain |
Table 2: General High-Performance Liquid Chromatography (HPLC) Parameters
| Parameter | Description |
|---|---|
| Stationary Phase | C18 reverse-phase column |
| Mobile Phase | Acetonitrile and water (often with 0.1% formic acid) |
| Elution Mode | Gradient |
| Detector | UV at a specific wavelength (e.g., 254 nm) |
| Column Temperature | Ambient or controlled (e.g., 25 °C) |
It is important to note that the specific conditions for both TLC and HPLC would need to be optimized for the precise analysis of this compound and its specific derivatives to ensure accurate and reliable purity assessment.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-(Boc-aminomethyl)-1,2,3-benzotriazole, and how is its purity validated?
- Methodological Answer : The synthesis typically involves coupling 1,2,3-benzotriazole derivatives with Boc-protected aminomethyl groups via nucleophilic substitution or amidation. For example, FT-IR and mass spectroscopy are critical for confirming the Boc group's incorporation and verifying molecular integrity. Column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) is commonly used for purification, followed by melting point analysis and NMR (¹H/¹³C) to assess purity .
Q. How does the Boc group influence the stability of this compound under acidic or basic conditions?
- Methodological Answer : The Boc group is acid-labile, requiring controlled deprotection using trifluoroacetic acid (TFA) in dichloromethane (DCM). Stability studies involve monitoring by TLC or HPLC under varying pH conditions. Basic conditions (e.g., NaOH) may hydrolyze the benzotriazole core, necessitating pH optimization during reactions .
Q. Which characterization techniques are essential for confirming the structure of this compound?
- Methodological Answer : A combination of FT-IR (to identify N-H stretching of the Boc group), ¹H/¹³C NMR (to confirm regioselective substitution on the benzotriazole ring), and high-resolution mass spectrometry (HRMS) is recommended. X-ray crystallography may resolve ambiguities in stereochemistry for crystalline derivatives .
Advanced Research Questions
Q. What computational methods predict the electronic properties of this compound for material science applications?
- Methodological Answer : Density Functional Theory (DFT) with dispersion-corrected functionals (e.g., B97-D) accurately models π-π stacking and charge-transfer interactions. Solvent effects are incorporated via polarizable continuum models (PCM). Frontier molecular orbital (FMO) analysis predicts reactivity in organic electronic devices .
Q. How do substituents on the benzotriazole core affect biological activity in drug discovery?
- Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing analogs with varying substituents (e.g., halogens, alkyl chains) and evaluating binding affinity via molecular docking (e.g., using AutoDock Vina with proteins like 3G9k). In vitro assays (e.g., enzyme inhibition) validate computational predictions .
Q. What are the environmental degradation pathways of this compound, and how is its persistence assessed?
- Methodological Answer : Hydrolysis studies under simulated environmental conditions (pH 4–9, 25–50°C) track Boc group cleavage and benzotriazole mineralization. LC-MS/MS quantifies degradation products, while toxicity assays (e.g., Daphnia magna bioassays) evaluate ecological impact .
Q. How does the Boc-aminomethyl group modulate π-π interactions in supramolecular assemblies?
- Methodological Answer : X-ray diffraction (XRD) and UV-vis spectroscopy reveal stacking distances and electronic coupling in co-crystals or thin films. Competitive binding assays with aromatic solvents (e.g., toluene vs. DMF) quantify interaction strengths .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
